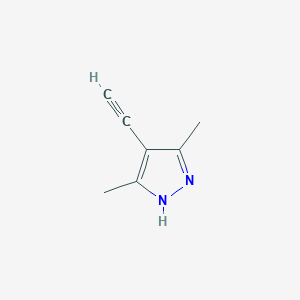

4-Ethynyl-3,5-dimethylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of 3,5-Dimethylpyrazole involves the condensation of acetylacetone and hydrazine . Another study describes the use of Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of the synthesis process of 4-amino-3,5-dimethyl pyrazole .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazole with a chloranilic acid adduct crystallizes in a monoclinic space group, P21/c, with unit-cell parameters: a = 10.6747(1)Å, b = 9.4204(1)Å, c = 13.6237(2)Å, b = 108.2971(14) ̊, V = 1300.73(3) Å3, and Z = 4 .

Chemical Reactions Analysis

The reactivity of 3,5-Dimethylpyrazole has been studied in the context of its use as a precursor in the synthesis of condensed heterocyclic systems .

Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molecular weight of 96.1304 .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

4-Ethynyl-3,5-dimethylpyrazole's relatives, such as 4-p-hydroxyphenyl-3,5-dimethylpyrazole, have been studied for their crystal and molecular structures using X-ray analysis. These analyses are vital for understanding the structural properties and potential applications of such compounds in various scientific fields (Foces-Foces et al., 1996).

Reactivity in Complex Formation

Research has explored the reactivity of compounds like 3,5-dimethylpyrazole with zinc(II) and various carboxylic acids, leading to the formation of zinc complexes. This reactivity is significant for the synthesis of new chemical compounds and for understanding the behavior of pyrazole derivatives in different solvents (Sarma et al., 2009).

Thermochromism and Luminescence

The thermochromic and luminescent properties of compounds like 4-(pyrid-4'-yl)-3,5-dimethylpyrazole have been explored. Such properties are essential for applications in materials science, particularly in developing sensors and optical devices (Zhang et al., 2008).

Application in Metal Complexes

Pyrazole derivatives have been utilized in forming complexes with metals like iron, ruthenium, and palladium. These studies help in understanding the coordination chemistry of these compounds and their potential applications in catalysis and material science (Beves et al., 2008).

Electrosynthesis

Research has been conducted on the electrosynthesis of 4-bromosubstituted pyrazole derivatives, demonstrating the potential of these compounds in electrochemical applications and organic synthesis (Lyalin et al., 2010).

Catalytic Applications

Compounds like (pyrazol-1-yl)carbonyl palladium complexes have been studied for their catalytic properties, particularly in reactions like ethylene polymerization. Such research contributes to the development of new catalysts for industrial processes (Mkoyi et al., 2013).

Mecanismo De Acción

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . This is because a change in structure translates into changes in properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethynyl-3,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAYCYABDGJKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2563391.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2563392.png)

![1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2563393.png)

![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B2563395.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2563396.png)

![N-(4-methoxybenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2563397.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563405.png)